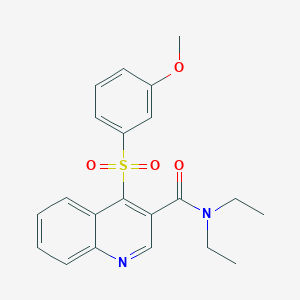

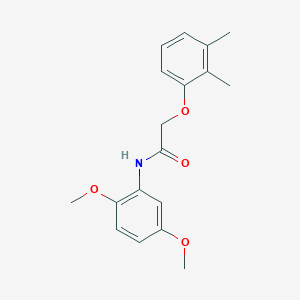

N,N-diethyl-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline carboxamides and related compounds has been a subject of research . For instance, novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Applications De Recherche Scientifique

Antimicrobial Activity and Metal Chelate Formation

N,N-diethyl-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide, through related compounds, has demonstrated potential in the synthesis of antimicrobial agents. For instance, a derivative synthesized by diazotization and coupling with 8-hydroxyquinoline showed notable antimicrobial properties. This compound, characterized by elemental and spectral analysis, formed metal chelates with transition metals, suggesting a broad application in developing antimicrobial agents (Patel, 2009).

ATM Kinase Inhibition for Cancer Therapy

A series of 3-quinoline carboxamides, structurally related to N,N-diethyl-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide, were identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors are significant for cancer therapy, especially in enhancing the efficacy of DNA damage-inducing agents like irinotecan in cancer models, demonstrating their potential in cancer treatment (Degorce et al., 2016).

Diuretic Properties and Hypertension Treatment

A quinoline carboxamide derivative exhibited strong diuretic properties, indicating its potential use as a novel hypertension remedy. This compound, through its polymorphic modifications, highlighted the possibility of developing new treatments for hypertension, emphasizing the versatility of quinoline carboxamide derivatives in therapeutic applications (Shishkina et al., 2018).

Anticonvulsant Activity

Another quinoline derivative, synthesized through an environment-friendly, green synthesis method, showed significant anticonvulsant activity. This research underscores the potential of quinoline carboxamide derivatives in developing new anticonvulsant agents, further expanding the therapeutic applications of these compounds (Ahmed et al., 2016).

Leukotriene D4 Antagonism for Asthma and Allergic Diseases

N,N-diethyl-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide and its analogs were explored for their potential as leukotriene D4 (LTD4) antagonists. This research offers insights into the development of novel treatments for asthma and allergic diseases, showcasing the compound's applicability in modulating immune responses (Musser et al., 1990).

Propriétés

IUPAC Name |

N,N-diethyl-4-(3-methoxyphenyl)sulfonylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-4-23(5-2)21(24)18-14-22-19-12-7-6-11-17(19)20(18)28(25,26)16-10-8-9-15(13-16)27-3/h6-14H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXSOXYAJYIDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2566065.png)

![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

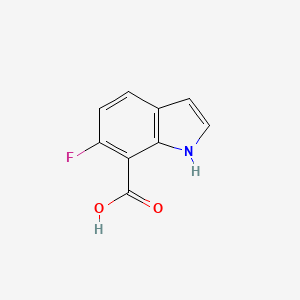

![5-fluoro-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2566075.png)

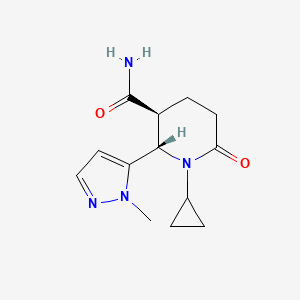

![Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B2566077.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2566079.png)